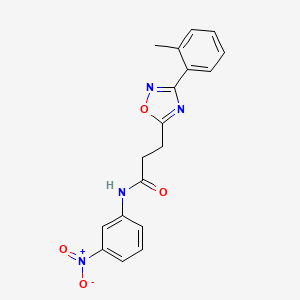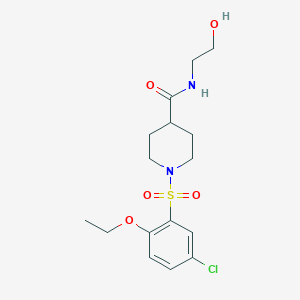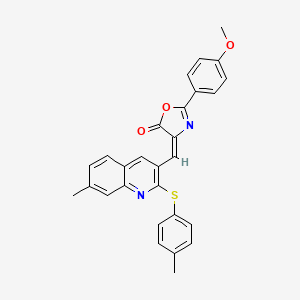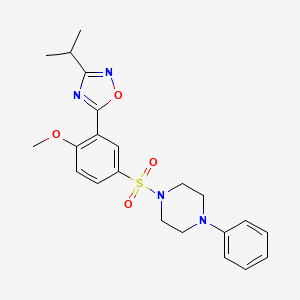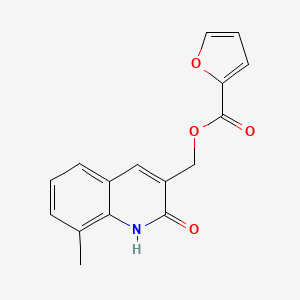
(2-hydroxy-8-methylquinolin-3-yl)methyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-hydroxy-8-methylquinolin-3-yl)methyl furan-2-carboxylate” is a complex organic compound that contains a quinoline ring and a furan ring. The quinoline ring is substituted with a hydroxy group at the 2nd position and a methyl group at the 8th position. The furan ring is attached to the quinoline ring through a methylene bridge and is substituted with a carboxylate group .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings . The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The furan ring is a five-membered aromatic ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo a variety of chemical reactions . These include reactions with various reagents to form new bonds, functionalize the quinoline ring, or create fused ring systems .Mecanismo De Acción
The mechanism of action of HMFC is not fully understood. However, it has been found to interact with several biological molecules, including proteins and nucleic acids. HMFC has been found to bind to the DNA of cells, and it has been used to study DNA-protein interactions.
Biochemical and Physiological Effects:
HMFC has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and it has been used to study enzyme kinetics. HMFC has also been found to have antioxidant properties, and it has been used to study oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HMFC in lab experiments include its high purity and its ability to interact with biological molecules. However, one limitation of using HMFC is its relatively high cost compared to other compounds. Additionally, HMFC may not be suitable for certain experiments due to its specific chemical properties.
Direcciones Futuras
There are several future directions for the use of HMFC in scientific research. One potential application is the development of new drugs that target inflammation. HMFC may also be used to study the binding of proteins and nucleic acids in more detail. Additionally, HMFC may be used to study the effects of oxidative stress on cells and to develop new antioxidants. Overall, HMFC is a versatile compound that has several potential applications in scientific research.
Métodos De Síntesis
The synthesis of HMFC has been achieved using several methods, including the reaction of 8-methylquinoline-2-carbaldehyde with furan-2-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 2-amino-8-methylquinoline with furan-2-carboxylic acid in the presence of a coupling reagent. These methods have been found to yield high purity HMFC.
Aplicaciones Científicas De Investigación
HMFC has been used in several scientific research studies, including the development of new drugs and the study of biological processes. HMFC has been found to have anti-inflammatory properties, and it has been used to develop drugs that target inflammation. HMFC has also been used as a fluorescent probe to study the binding of proteins and nucleic acids.
Propiedades
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10-4-2-5-11-8-12(15(18)17-14(10)11)9-21-16(19)13-6-3-7-20-13/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOHHTVBWPDBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

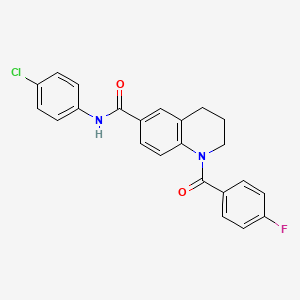
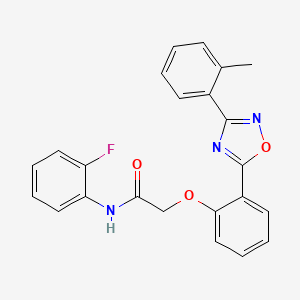


![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)
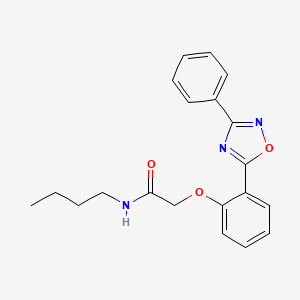
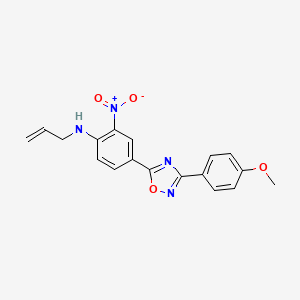

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)
